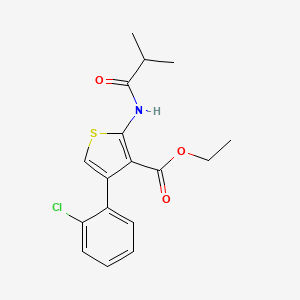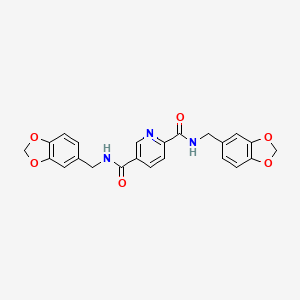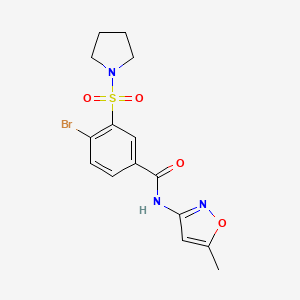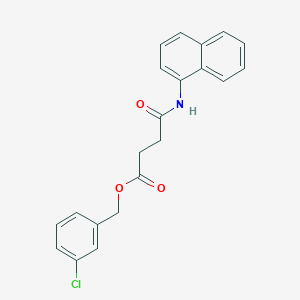![molecular formula C12H7F3INO2 B3623023 N-[4-iodo-2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B3623023.png)
N-[4-iodo-2-(trifluoromethyl)phenyl]furan-2-carboxamide
Overview
Description
N-[4-iodo-2-(trifluoromethyl)phenyl]furan-2-carboxamide is an organic compound that features a furan ring substituted with an iodinated trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-iodo-2-(trifluoromethyl)phenyl]furan-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-iodo-2-(trifluoromethyl)aniline and furan-2-carboxylic acid.
Coupling Reaction: The aniline derivative undergoes a coupling reaction with furan-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-iodo-2-(trifluoromethyl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the furan ring and the iodinated phenyl group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce various biaryl compounds.
Scientific Research Applications
N-[4-iodo-2-(trifluoromethyl)phenyl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Biological Studies: The compound can be used in biological studies to investigate its effects on various cellular processes and pathways.
Chemical Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-[4-iodo-2-(trifluoromethyl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to its targets. The furan ring can undergo metabolic transformations, leading to the formation of active metabolites.
Comparison with Similar Compounds
Similar Compounds
- N-[4-iodo-2-(trifluoromethyl)phenyl]nicotinamide
- 4-iodo-2-(trifluoromethyl)benzonitrile
- 5-nitro-N-(4-(N-(2-(trifluoromethyl)phenyl)sulfamoyl)phenyl)furan-2-carboxamide
Uniqueness
N-[4-iodo-2-(trifluoromethyl)phenyl]furan-2-carboxamide is unique due to the presence of both the furan ring and the iodinated trifluoromethylphenyl group. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[4-iodo-2-(trifluoromethyl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3INO2/c13-12(14,15)8-6-7(16)3-4-9(8)17-11(18)10-2-1-5-19-10/h1-6H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPITLOCYXJVGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=C(C=C(C=C2)I)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-({[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B3622964.png)

![N-(5-{[2-(9H-fluoren-2-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B3622975.png)
![2-(4-chloro-5-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)-N-cyclohexylacetamide](/img/structure/B3622982.png)
![2-{5-[(1,3-benzodioxol-5-ylamino)sulfonyl]-4-chloro-2-methylphenoxy}-N-cyclohexylacetamide](/img/structure/B3622985.png)
![2-[[3-[(2-Chlorophenyl)sulfamoyl]benzoyl]amino]benzoic acid](/img/structure/B3622989.png)
![N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}pyridine-3-carboxamide](/img/structure/B3623002.png)

![2-[[3-[[3-(Trifluoromethyl)phenyl]sulfamoyl]benzoyl]amino]benzoic acid](/img/structure/B3623013.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acrylamide](/img/structure/B3623016.png)
![N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}-2-furamide](/img/structure/B3623020.png)

![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinamide](/img/structure/B3623036.png)
